molecular formula C9H8FNO5 B1604032 Methyl 4-fluoro-5-methoxy-2-nitrobenzoate CAS No. 159768-50-0

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

Cat. No. B1604032
M. Wt: 229.16 g/mol
InChI Key: QLBGQKDRKJSSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-fluoro-5-methoxy-2-nitrobenzoate” is a chemical compound with the molecular formula C9H8FNO5 . It has an average mass of 229.162 Da and a monoisotopic mass of 229.038651 Da .


Molecular Structure Analysis

The molecular structure of “Methyl 4-fluoro-5-methoxy-2-nitrobenzoate” consists of a benzoate core with fluorine, methoxy, and nitro substituents . The exact positioning of these groups on the benzoate core can influence the compound’s properties and reactivity.


Physical And Chemical Properties Analysis

“Methyl 4-fluoro-5-methoxy-2-nitrobenzoate” has a molecular weight of 229.16 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not available at this time.

Scientific Research Applications

Antiviral Research

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate has been used in the synthesis of compounds with potential activity against HIV-1. Sofan et al. (1994) discussed the synthesis of 2',3'-dideoxy-3'-fluorouridines, employing Methyl 2,3-dideoxy-3-fluoro-5-0-(4-phenylbenzoyl)-β-D-erythro-pentofuranoside, a closely related compound, in their research. The 5-substituents in their study were selected based on neural network calculations for potential HIV-1 activity, indicating the compound's relevance in antiviral research (Sofan et al., 1994).

Analytical Chemistry

In the field of analytical chemistry, the compound has been utilized as part of the process in high-performance liquid chromatography. Watanabe and Imai (1981) used 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a derivative of methyl 4-fluoro-5-methoxy-2-nitrobenzoate, as a precolumn fluorescent labeling reagent for amino acids, including proline and hydroxyproline (Watanabe & Imai, 1981).

Photostabilization

Soltermann et al. (1995) studied the generation and quenching of singlet molecular oxygen by methyl salicylate and related compounds like methyl 2-methoxybenzoate. Their research contributes to understanding the role of methyl 4-fluoro-5-methoxy-2-nitrobenzoate in photostabilization, particularly its efficiency as a scavenger of singlet molecular oxygen in various environmental conditions (Soltermann et al., 1995).

Organic Synthesis and Drug Development

The compound is significant in organic synthesis and drug development. For instance, Křupková et al. (2013) described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, similar in structure to methyl 4-fluoro-5-methoxy-2-nitrobenzoate, as a building block in heterocyclic oriented synthesis. This highlights its potential in creating a variety of pharmacologically relevant compounds (Křupková et al., 2013).

Fluorescence Studies

Al-Dirbashi et al. (1998) used 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole derivatives in their fluorescence studies of primary and secondary sympathomimetic amines. This research is pivotal in understanding the fluorescence properties of compounds related to methyl 4-fluoro-5-methoxy-2-nitrobenzoate, especially in the context of drug analysis (Al-Dirbashi et al., 1998).

Antimicrobial Activity

Vinusha et al. (2015) synthesized Schiff base ligands derived from imino-4-methoxyphenol thiazole, which exhibit antimicrobial activity. This showcases another potential application of methyl 4-fluoro-5-methoxy-2-nitrobenzoate in the development of antimicrobial agents (Vinusha et al., 2015).

properties

IUPAC Name

methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO5/c1-15-8-3-5(9(12)16-2)7(11(13)14)4-6(8)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBGQKDRKJSSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633403
Record name Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

CAS RN

159768-50-0
Record name Benzoic acid, 4-fluoro-5-methoxy-2-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159768-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-5-methoxy-2-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.